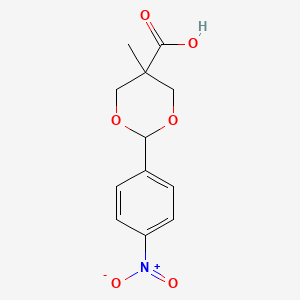

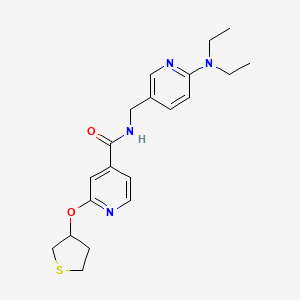

![molecular formula C13H16N2O B2840429 N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide CAS No. 1090529-96-6](/img/structure/B2840429.png)

N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound with the chemical formula C5H5N . The compound also features a cyclohexene, a carboxamide group, and a methyl group attached to the pyridine ring .

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as nucleophilic substitution or coupling reactions . For instance, the synthesis of a related compound, N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, has been described in the literature .Molecular Structure Analysis

The molecular structure of similar compounds often involves strong N–H⋯O hydrogen bonds. For example, in the case of N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, two of the triflate ligands in the structure are connected to the pincer cation by strong N–H⋯O hydrogen bonds .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation or breaking of bonds, particularly involving the pyridine ring or the carboxamide group .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be influenced by factors such as their molecular structure and the presence of functional groups. For example, the presence of a pyridine ring can contribute to basicity, while a carboxamide group can participate in hydrogen bonding .Scientific Research Applications

Supramolecular Chemistry and Crystal Engineering

The synthesis, structure, and spectroscopic characterization of N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide have been explored . This compound features a tricationic pro-ligand with pendant alkylated 4-pyridyl arms. The crystal structure reveals strong N–H⋯O hydrogen bonds connecting triflate anions to the pincer cation. Additionally, the compound forms a 3D supramolecular synthon stabilized by intermolecular N–H⋯O and C–H⋯O contacts. Understanding such interactions is crucial for designing functional materials.

Anion Receptors and Molecular Recognition

Tridentate pincer ligands, like N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, can act as anion receptors. Their defined positive charge region allows them to interact with anions through hydrogen bonding or other interactions. These ligands find applications in metal extraction, catalysis, and supramolecular assemblies .

Anticancer Research

While there isn’t direct evidence for this specific compound, related N-aryl-N-formamides have been evaluated for their antiproliferative activity against various cancer cell lines . Investigating the potential of N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide in cancer research could be worthwhile.

Antibacterial Agents

Molecular modeling studies have shown that certain piperazine derivatives exhibit promising antibacterial activity . Exploring the antibacterial potential of N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide against specific bacterial strains could be valuable.

Antitubercular Agents

Compounds with similar structures have demonstrated potent antitubercular activity . Investigating whether N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide shares this property could contribute to tuberculosis drug development.

Immunosuppressant Research

N-[(7-pyridin-4-yl-2,3-dihydro-benzofuran-2-yl)methyl]- (4-methyl-1,2,3-thiadiazole-5-yl)-formamide, a related compound, exhibited highly immunosuppressive activity . Considering the structural similarities, N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide might also be worth exploring as a potential immunosuppressant.

Mechanism of Action

Target of Action

Related compounds such as n-(pyridin-4-yl)pyridin-4-amine and its derivatives have been studied for their arrangement within a layered structure of zirconium 4-sulfophenylphosphonate .

Mode of Action

It’s worth noting that related compounds have been found to form a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers . This suggests that N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide may also interact with its targets through hydrogen bonding.

Biochemical Pathways

Related compounds have been shown to undergo unusual rearrangements, leading to the formation of bicyclic lactone derivatives . This suggests that N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide may also affect similar biochemical pathways.

Result of Action

Related compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide may also have antimicrobial properties.

Action Environment

It’s worth noting that related compounds have been shown to have good solubility in most common organic solvents , suggesting that the solubility of N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide may also be influenced by the solvent environment.

properties

IUPAC Name |

N-(pyridin-4-ylmethyl)cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c16-13(12-4-2-1-3-5-12)15-10-11-6-8-14-9-7-11/h1-2,6-9,12H,3-5,10H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQWXACGOQBEYKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({1-[(4-Chlorophenyl)methyl]-1H-pyrazol-5-yl}amino)-2-methylpropanoic acid](/img/structure/B2840350.png)

![2-[2-(tert-Butyldimethylsiloxy)ethoxy]ethanol](/img/structure/B2840351.png)

![(1S,6S)-3-Azabicyclo[4.2.0]octane](/img/structure/B2840353.png)

![3-(3-chlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2840354.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide](/img/structure/B2840359.png)

![2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2840360.png)

![N-(3-bromophenyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2840364.png)

![3-Methyl-6-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidin-4-one](/img/structure/B2840366.png)

![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2840368.png)